molecular formula C16H18ClNO3 B10865241 1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one

1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one

Cat. No.: B10865241
M. Wt: 307.77 g/mol
InChI Key: UKIFAEMSKBQOJZ-UHFFFAOYSA-N
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Description

1’-(2-Chloropropanoyl)spiro[chromene-2,4’-piperidin]-4(3H)-one: spirochromene , is a fascinating heterocyclic compound. Its structure features a spirocyclic framework, combining a chromene ring with a piperidine ring. This compound exhibits diverse properties and has garnered attention in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes::

    Three-Component Condensation:
    • Spirochromene can be synthesized via a three-component condensation reaction. Substituted isatins (1) react with malononitrile or ethyl cyanoacetate (2) and naphthalen-1-ol or naphthalen-2-ol (3) to yield spirochromene (4) in moderate yields (50–60%):

      Isatin(1)+Malononitrile or Ethyl Cyanoacetate(2)+Naphthalen-1-ol or Naphthalen-2-ol(3)Spirochromene(4)\text{Isatin} (1) + \text{Malononitrile or Ethyl Cyanoacetate} (2) + \text{Naphthalen-1-ol or Naphthalen-2-ol} (3) \rightarrow \text{Spirochromene} (4) Isatin(1)+Malononitrile or Ethyl Cyanoacetate(2)+Naphthalen-1-ol or Naphthalen-2-ol(3)→Spirochromene(4)

    • This cascade cyclization pathway provides a regioselective method for synthesizing spirochromene .
Industrial Production::
  • Information on large-scale industrial production methods for spirochromene is limited. research efforts continue to optimize its synthesis for practical applications.

Chemical Reactions Analysis

    Spirochromene: undergoes various chemical reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Spirochromene serves as a versatile building block for designing novel organic molecules.

    Biology: Researchers explore its potential as a scaffold for bioactive compounds.

    Medicine: Investigations focus on its pharmacological properties, including potential drug candidates.

    Industry: Spirochromene derivatives find applications in materials science and agrochemicals.

Mechanism of Action

  • The exact mechanism by which spirochromene exerts its effects remains an active area of research.
  • Molecular Targets: It may interact with specific receptors, enzymes, or cellular components.

    Pathways Involved: Further studies are needed to elucidate the pathways affected by spirochromene.

Comparison with Similar Compounds

  • Spirochromene’s uniqueness lies in its spirocyclic structure.
  • Similar Compounds:

Properties

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

1'-(2-chloropropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C16H18ClNO3/c1-11(17)15(20)18-8-6-16(7-9-18)10-13(19)12-4-2-3-5-14(12)21-16/h2-5,11H,6-10H2,1H3

InChI Key

UKIFAEMSKBQOJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)Cl

Origin of Product

United States

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